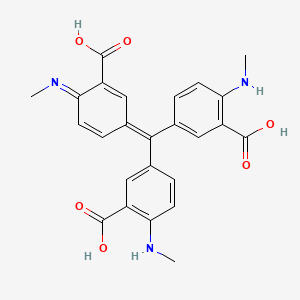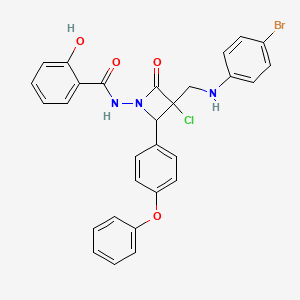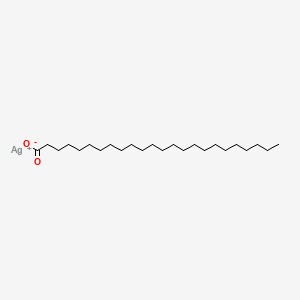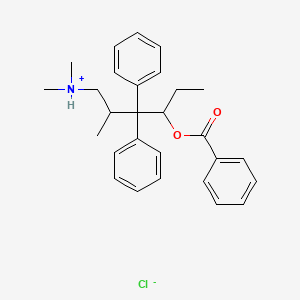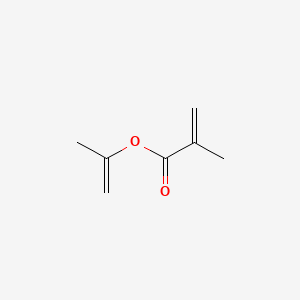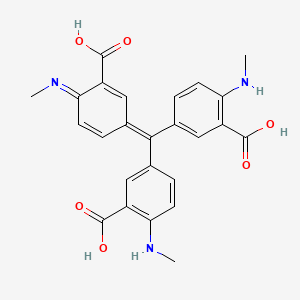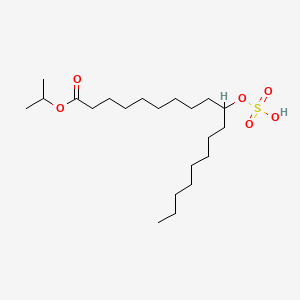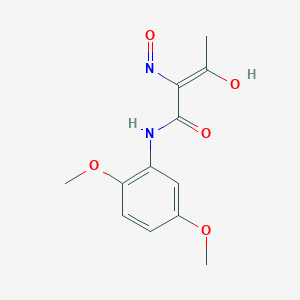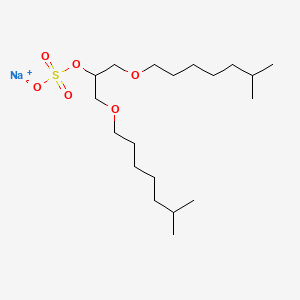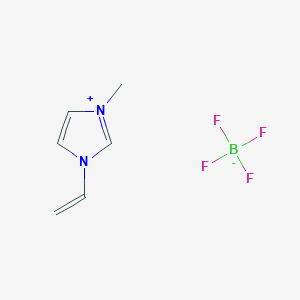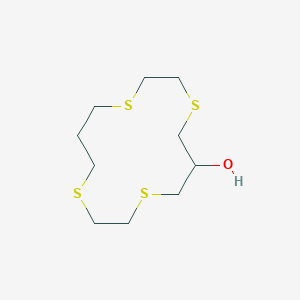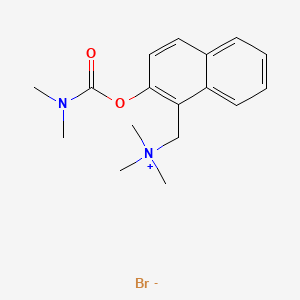
(2-Hydroxy-1-naphthylmethyl)trimethylammonium bromide dimethylcarbamate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxy-1-naphthylmethyl)trimethylammonium bromide dimethylcarbamate (ester) is a quaternary ammonium compound with a molecular formula of C17-H23-N2-O2.Br and a molecular weight of 367.33 . This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-1-naphthylmethyl)trimethylammonium bromide dimethylcarbamate (ester) typically involves the quaternization of (2-Hydroxy-1-naphthylmethyl)trimethylammonium bromide with dimethylcarbamate. The reaction conditions often include the use of solvents such as water or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-1-naphthylmethyl)trimethylammonium bromide dimethylcarbamate (ester) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds .
Scientific Research Applications
(2-Hydroxy-1-naphthylmethyl)trimethylammonium bromide dimethylcarbamate (ester) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies involving cell membrane interactions and as a probe for biological assays.
Medicine: Investigated for its potential use as an antimicrobial agent and in drug delivery systems
Mechanism of Action
The mechanism of action of (2-Hydroxy-1-naphthylmethyl)trimethylammonium bromide dimethylcarbamate (ester) involves its interaction with cellular membranes. As a quaternary ammonium compound, it disrupts the lipid bilayer of bacterial membranes, leading to cell lysis and death. This compound targets the bacterial cell membrane, causing increased permeability and eventual cell rupture .
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium bromide: Another quaternary ammonium compound used as an antiseptic and surfactant.
Benzalkonium chloride: Widely used as a disinfectant and preservative in various formulations.
Hexadecyltrimethylammonium bromide: Known for its use in biochemical research and as a surfactant
Uniqueness
(2-Hydroxy-1-naphthylmethyl)trimethylammonium bromide dimethylcarbamate (ester) is unique due to its specific structure, which combines the properties of a quaternary ammonium compound with those of a carbamate ester. This combination enhances its antimicrobial activity and makes it suitable for various applications in research and industry .
Properties
CAS No. |
66967-83-7 |
|---|---|
Molecular Formula |
C17H23BrN2O2 |
Molecular Weight |
367.3 g/mol |
IUPAC Name |
[2-(dimethylcarbamoyloxy)naphthalen-1-yl]methyl-trimethylazanium;bromide |
InChI |
InChI=1S/C17H23N2O2.BrH/c1-18(2)17(20)21-16-11-10-13-8-6-7-9-14(13)15(16)12-19(3,4)5;/h6-11H,12H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
SMIDBWYXNACTAO-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C(=O)OC1=C(C2=CC=CC=C2C=C1)C[N+](C)(C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


